molecular formula C10H7ClFN3O B8711814 4-((6-Chloropyrimidin-4-yl)oxy)-2-fluoroaniline CAS No. 864246-08-2

4-((6-Chloropyrimidin-4-yl)oxy)-2-fluoroaniline

Cat. No.: B8711814
CAS No.: 864246-08-2
M. Wt: 239.63 g/mol
InChI Key: LDZYFTSFHBQWNQ-UHFFFAOYSA-N
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Description

4-((6-Chloropyrimidin-4-yl)oxy)-2-fluoroaniline is a useful research compound. Its molecular formula is C10H7ClFN3O and its molecular weight is 239.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

864246-08-2

Molecular Formula

C10H7ClFN3O

Molecular Weight

239.63 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxy-2-fluoroaniline

InChI

InChI=1S/C10H7ClFN3O/c11-9-4-10(15-5-14-9)16-6-1-2-8(13)7(12)3-6/h1-5H,13H2

InChI Key

LDZYFTSFHBQWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 4-chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine (9.726 g) in ethanol (100 ml)-N,N-dimethylformamide (100 ml) at room temperature, water (50 ml), ammonium chloride (20 g) and electrolytic iron powder (10 g) were added and the mixture was stirred for 1 hour at 100° C. The reaction mixture was cooled to room temperature. The insoluble portion was removed using celite prior to washing with ethyl acetate. The filtrate was concentrated under reduced pressure, and then the residue was partitioned between ethyl acetate and water. The separated organic layer was washed with water and brine in that order and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was dried under reduced pressure to provide the title compound (8.204 g, 95%) as pale yellow crystals.
Quantity
9.726 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
95%

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